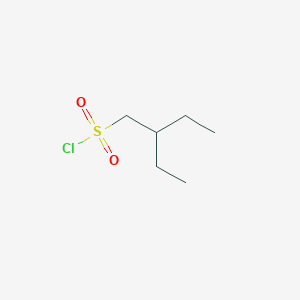
2-Ethylbutane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Ethylbutane-1-sulfonyl chloride” is a chemical compound with the formula C6H13ClO2S . It is used for research purposes .
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as “this compound”, can be achieved through chlorosulfonation . This process involves the reaction of an alkyl isothiourea salt with a chlorinating agent, resulting in the formation of the sulfonyl chloride . The procedure is environmentally friendly and uses readily accessible reagents .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 6 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom . The exact linear structure formula is not provided .
Chemical Reactions Analysis
Sulfonyl chlorides, including “this compound”, are known to undergo various chemical reactions. They are particularly known for their role in electrophilic aromatic substitution reactions . In these reactions, the sulfonyl chloride acts as an electrophile, attacking a carbon atom to form a cationic intermediate .
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation Pathways
2-Ethylbutane-1-sulfonyl chloride, a chemical of interest in the study of per- and polyfluoroalkyl substances (PFASs), is related to substances like N-ethyl perfluorooctane sulfonamide (EtFOSA), a known precursor to perfluorooctane sulfonate (PFOS). Research has shown that the use of sulfluramid, which contains EtFOSA, in agriculture contributes to the environmental presence of PFASs. In particular, studies in Brazil have indicated that sulfluramid application leads to significant PFAS contamination in soil, water, and even eucalyptus leaves, suggesting a pathway through which such substances, possibly including this compound, enter the environment (Nascimento et al., 2018).
Chemical Synthesis and Application
While specific studies on this compound were not found, related research highlights the utility of sulfonamide and sulfonyl chloride groups in chemical synthesis. For instance, the development of new protecting groups for amine synthesis utilizing sulfonyl chloride derivatives demonstrates the versatility of these compounds in organic chemistry. These groups facilitate the sulfonation of amines and can be removed under certain conditions, showcasing the potential applications of this compound in similar synthetic processes (Sakamoto et al., 2006).
Environmental Fate and Transformation
The environmental fate and transformation of substances related to this compound, such as EtFOSA, reveal complex degradation pathways. These substances can be metabolized in plants, leading to various PFASs, including PFOS, suggesting that this compound could similarly undergo environmental transformations. Such research underscores the potential for these chemicals to impact ecosystems and the importance of understanding their behavior in the environment (Zhao et al., 2018).
Emergent Contaminant Studies
Investigations into emergent contaminants like PFOS and its precursors have highlighted the persistence and toxicological concern of these substances in the environment. Given the structural similarity and potential for related environmental behaviors, studies on this compound would be relevant for assessing its environmental risk and management strategies. Research into the sources, fate, and remediation of PFASs contributes to a broader understanding of how similar compounds, including this compound, might be addressed in environmental protection efforts (Gilljam et al., 2016).
Wirkmechanismus
The mechanism of action for sulfonyl chlorides in electrophilic aromatic substitution reactions involves the attack of an electrophile at a carbon atom to form a cationic intermediate . The aromatic ring is then regenerated from this cationic intermediate by the loss of a proton from the sp3-hybridized carbon .
Safety and Hazards
The safety data sheet for sulfonyl chlorides, which would include “2-Ethylbutane-1-sulfonyl chloride”, indicates that they are hazardous . They can cause severe skin burns and eye damage, may cause respiratory irritation, and can be fatal if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing protective clothing and equipment, and handling under inert gas .
Eigenschaften
IUPAC Name |
2-ethylbutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO2S/c1-3-6(4-2)5-10(7,8)9/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECMZAFVLJVACL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-chloro-3H-[1,3]thiazolo[4,5-c]pyridine-2-thione](/img/structure/B2691191.png)
![1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid](/img/structure/B2691194.png)





